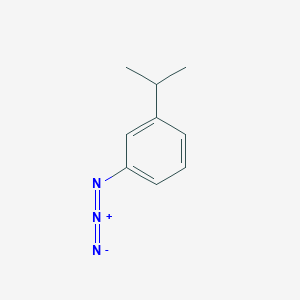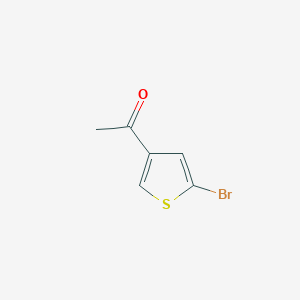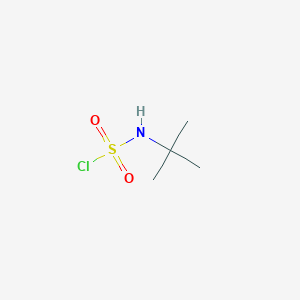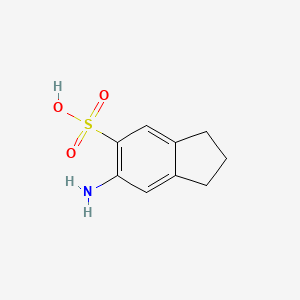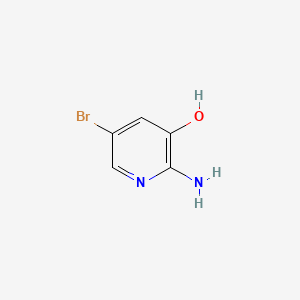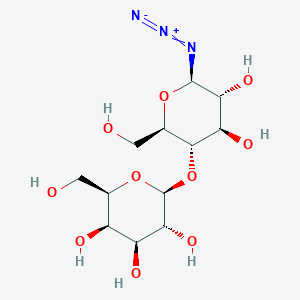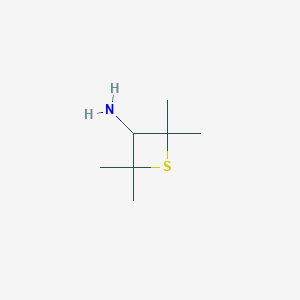
3-Amino-2,2,4,4-tetramethylthietane
概要
説明
3-Amino-2,2,4,4-tetramethylthietane is a chemical compound with the empirical formula C7H15NS . It is also known by other synonyms such as 2,2,4,4-Tetramethyl-3-thietanamine . It is typically sold in the form of a hydrochloride salt .
Molecular Structure Analysis
The molecular weight of 3-Amino-2,2,4,4-tetramethylthietane hydrochloride is 181.73 . The SMILES string representation of its structure isCC1(SC(C)(C1N)C)C.Cl .
科学的研究の応用
Heterocyclic Compound Synthesis
- Synthesis of Heterocyclic Compounds: The reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with bifunctional compounds results in the formation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds, illustrating its role in synthesizing complex heterocycles (Kitazume & Ishikawa, 1974).
Biological Applications
- Cancer Cell Labeling: A novel amino acid derivative synthesized for cancer cell labeling showed excellent stability in biological media. This compound could be used as an analogue in peptide modification, highlighting its potential in bioorthogonal labeling and peptide synthesis (Ni et al., 2015).
Organic Synthesis
- Visible-Light-Catalyzed Annulations: A visible-light catalyzed annulation method for the synthesis of unsymmetrical tri-substituted amino-1,3,5-triazines from compounds like 1,1,3,3-tetramethylguanidines demonstrates its potential applications in organic, medicinal, and material chemistry (Guo et al., 2019).
Inclusion Properties in Chemistry
- Unique Inclusion Behavior: Tetraaminothiacalixarene, a compound related to 3-Amino-2,2,4,4-tetramethylthietane, exhibits unique inclusion properties towards small organic molecules, indicating its potential in creating specific molecular interactions and structures (Morohashi et al., 2013).
Peptide Synthesis and Modification
- Peptide Synthesis and Modification: 2-Aminothiophenes, a class of compounds related to 3-Amino-2,2,4,4-tetramethylthietane, have been used in the synthesis of peptides and exhibit significant biological activities, including antimicrobial and anti-inflammatory properties (Prasad et al., 2017).
Material Science Applications
- Energetic Materials: The synthesis of tris(hydroxymethyl)aminomethane and its derivatives, closely related to 3-Amino-2,2,4,4-tetramethylthietane, highlights its potential in the development of less mechanically sensitive energetic materials (Myers et al., 2017).
Safety And Hazards
特性
IUPAC Name |
2,2,4,4-tetramethylthietan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-6(2)5(8)7(3,4)9-6/h5H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBKWNVYBHTKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(S1)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467943 | |
| Record name | 3-AMINO-2,2,4,4-TETRAMETHYLTHIETANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2,4,4-tetramethylthietane | |
CAS RN |
80875-05-4 | |
| Record name | 3-AMINO-2,2,4,4-TETRAMETHYLTHIETANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-Tetramethyl-3-thietanamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F3GB4RDK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

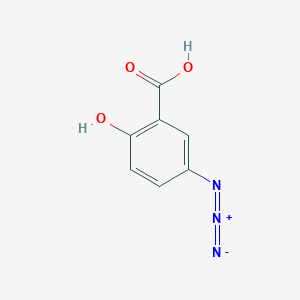


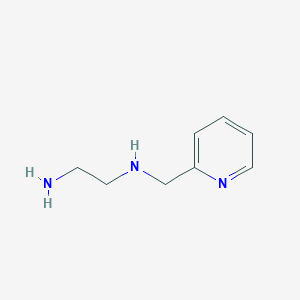
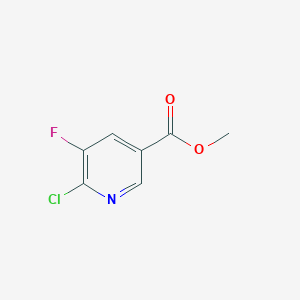
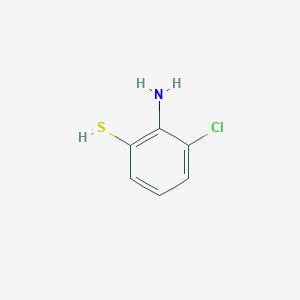

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)
